3,4'-Di-O-methylellagic acid

Overview

Description

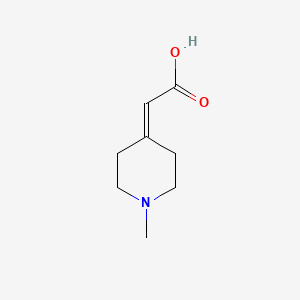

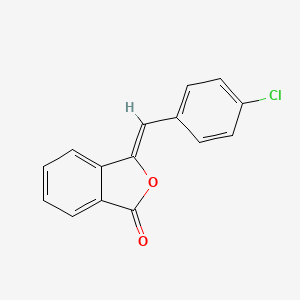

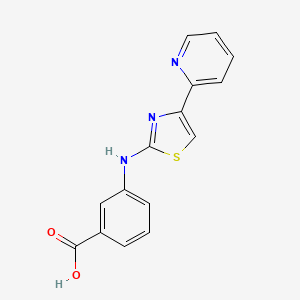

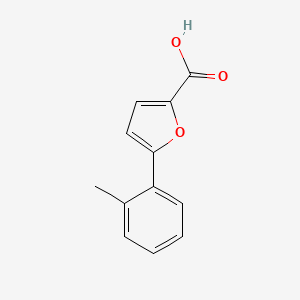

3,4’-Di-O-methylellagic acid is an organic compound with the molecular formula C16H10O8 . It has an average mass of 330.246 Da and a mono-isotopic mass of 330.037567 Da . It is a powder in physical form .

Synthesis Analysis

The synthesis of 3,4’-Di-O-methylellagic acid involves complex chemical reactions . A quantitative method for the production of 3,3′,4,4′-tetra-O-methylellagic acid was developed. Ellagic acid was fully methylated under nitrogen and in air using dimethyl sulphate and 25% guanidinium methoxide in N -methyl- 2 -pyrrolidone .Molecular Structure Analysis

The molecular structure of 3,4’-Di-O-methylellagic acid is complex, with multiple functional groups . The compound has a benzopyrano5,4,3-cdebenzopyran-5,10-dione structure .Physical And Chemical Properties Analysis

3,4’-Di-O-methylellagic acid is a powder with a molecular weight of 330.0 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications

Antitumor Activity

3,4’-Di-O-methylellagic acid: has been studied for its potential antitumor properties. Research indicates that ellagic acid derivatives can inhibit tumor cell migration, extra-cellular matrix invasion, and angiogenesis, which are crucial for tumor infiltrative behavior and the metastatic process . These compounds may also enhance tumor sensitivity to chemotherapy and radiotherapy, offering a supportive role in cancer treatment .

Antimetastatic Potential

The antimetastatic activity of 3,4’-Di-O-methylellagic acid is significant due to its ability to prevent the spread of cancer cells. This compound could potentially disrupt the mechanisms that allow cancer cells to detach, survive in the bloodstream, and establish new tumors in distant organs .

Antiangiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis3,4’-Di-O-methylellagic acid has shown antiangiogenic effects, meaning it can inhibit the development of new blood vessels that supply nutrients to tumors, thereby hindering their growth .

Antioxidant Properties

Ellagic acid, from which 3,4’-Di-O-methylellagic acid is derived, is known for its strong antioxidant properties. Antioxidants neutralize free radicals, which can damage cells and lead to chronic diseases. The antioxidant capacity of this compound suggests its use in preventing oxidative stress-related conditions .

Antidiabetic Activity

Related compounds, such as 3,3’,4-Tri-O-methylellagic acid , have demonstrated antidiabetic properties in animal models. This suggests that 3,4’-Di-O-methylellagic acid could also be researched for its potential to manage or treat diabetes through similar mechanisms .

Antibacterial Properties

3,3’,4-Tri-O-methylellagic acid: has shown antibacterial activity against several bacterial strains, including Klebsiella pneumoniae, Enterobacter aerogenes, and Staphylococcus aureus. This indicates a potential for 3,4’-Di-O-methylellagic acid to be used in antibacterial applications, warranting further investigation .

Chemopreventive Effects

The chemopreventive effects of ellagic acid derivatives are associated with their ability to induce apoptosis and inhibit proliferation in cancer cells3,4’-Di-O-methylellagic acid could be explored for its capacity to prevent the initiation and progression of cancer .

Supportive Therapy in Chemotherapy

The oral administration of ellagic acid has been evaluated in clinical studies with colorectal or prostate cancer patients as supportive therapy to standard chemotherapy. This suggests a potential application for 3,4’-Di-O-methylellagic acid to enhance the efficacy of chemotherapy treatments .

Safety and Hazards

Mechanism of Action

Target of Action

3,4’-Di-O-methylellagic acid is a natural product compound that has been identified as a potential anticancer agent . The primary targets of this compound are enzymes responsible for cancer regulation, such as cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1) . These enzymes play a crucial role in cell proliferation and apoptosis, making them key targets in cancer treatment .

Mode of Action

The interaction of 3,4’-Di-O-methylellagic acid with its targets results in the inhibition of these enzymes . This compound shows a strong binding ability towards the SIRT1 protein and CDK9 . The binding free energy towards the SIRT1 protein is Δ Gbind (MM-GBSA): −30.98 ± 0.25 kcal mol −1 and Δ Gbind (MM-PBSA): −24.07 ± 0.30 kcal mol −1, while that of CDK9 is Δ Gbind (MM-GBSA): −29.50 ± 0.22 kcal mol −1 and Δ Gbind (MM-PBSA): −25.87 ± 0.40 kcal mol −1 .

Biochemical Pathways

The core targets of 3,4’-Di-O-methylellagic acid are enriched in the PI3K–Akt signaling pathway, hematopoietic cell lineage, ECM-receptor interaction, and platelet activation . These pathways are crucial for cell survival, growth, and proliferation, and their disruption can lead to the inhibition of cancer cell growth .

Pharmacokinetics

The compound’s strong binding ability towards its targets suggests that it may have good bioavailability .

Result of Action

The action of 3,4’-Di-O-methylellagic acid results in significant promotion of megakaryocyte differentiation . This compound accelerates platelet recovery and megakaryopoiesis, shortens tail bleeding time, strengthens platelet aggregation and adhesion in thrombocytopenia mice . It also up-regulates the expression of ITGA2B, ITGB3, VWF, p-Akt, and PLEK .

properties

IUPAC Name |

6,14-dihydroxy-7,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O8/c1-21-8-4-6-9-10-5(15(19)23-13(9)11(8)18)3-7(17)12(22-2)14(10)24-16(6)20/h3-4,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBZWRYOAOVYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206108 | |

| Record name | 3,4'-Di-O-methylellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57499-59-9 | |

| Record name | 2,8-Dihydroxy-3,7-dimethoxy[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57499-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Di-O-methylellagic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4'-Di-O-methylellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-Di-O-methylellagic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of 3,4'-Di-O-methylellagic acid?

A1: Research suggests 3,4'-Di-O-methylellagic acid exhibits α-glucosidase inhibition activity []. It also demonstrated immunoinhibitory properties in the same study []. Additionally, it showed moderate antioxidant activity against DPPH free radicals [].

Q2: From which plant sources has 3,4'-Di-O-methylellagic acid been isolated?

A2: This compound has been isolated from various plant sources, including Terminalia superba [], Euphorbia ebracteolata [], Siphoneugena densiflora [], Turpinia ternata [], Amphiblemma monticola [], and Paeonia lactiflora [].

Q3: What is the chemical structure of 3,4'-Di-O-methylellagic acid?

A3: 3,4'-Di-O-methylellagic acid is an ellagic acid derivative. While the provided abstracts do not explicitly detail the exact structure, they refer to it as a derivative with two methoxy groups substituting hydroxyl groups at the 3 and 4' positions of the ellagic acid core [].

Q4: Are there any known methods to synthesize 3,4'-Di-O-methylellagic acid?

A4: Yes, 3,4'-Di-O-methylellagic acid has been synthesized from gallic acid [, ]. The synthesis was achieved as part of research on the components of the Lagerstroemia genus [, , , ].

Q5: How can I distinguish 3,4'-Di-O-methylellagic acid from its isomers?

A5: High-performance liquid chromatography, along with ultraviolet, nuclear magnetic resonance, and infrared spectroscopy, can be used to differentiate 3,4'-Di-O-methylellagic acid from its isomers [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.